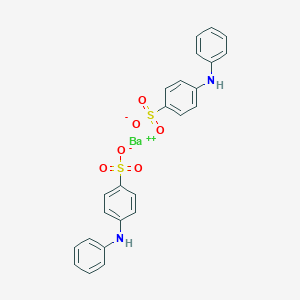

4-anilinobenzenesulfonate;barium(2+)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-anilinobenzenesulfonate;barium(2+) is a chemical compound with the molecular formula (C12H10NO3S)2BaThis compound is commonly used as a redox indicator in various titration processes due to its ability to form colored complexes with metal ions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 4-(phenylamino)-, barium salt (2:1) typically involves the sulfonation of diphenylamine followed by the neutralization with barium hydroxide. The reaction conditions include:

Sulfonation: Diphenylamine is reacted with sulfuric acid to introduce the sulfonic acid group.

Neutralization: The resulting sulfonic acid is then neutralized with barium hydroxide to form the barium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is usually obtained in the form of a powder with high assay values (≥95%) .

Análisis De Reacciones Químicas

Types of Reactions

4-anilinobenzenesulfonate;barium(2+) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted aromatic compounds.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Barium diphenylamine-4-sulfonate serves as a pharmaceutical intermediate , playing a crucial role in the synthesis of various drugs. It has been utilized in the development of antimicrobial agents and anticancer drugs. For instance, recent studies have demonstrated its effectiveness in inhibiting carbonic anhydrase IX, an enzyme associated with tumor growth. Compounds derived from this sulfonate exhibited significant cytotoxicity against cancer cell lines, indicating its potential as an anticancer agent .

Analytical Chemistry

In analytical chemistry, barium diphenylamine-4-sulfonate is employed as an analytical dosing agent . It is particularly useful for detecting explosive substances due to its ability to form stable complexes with certain analytes. This property makes it valuable in forensic science and environmental monitoring .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of derivatives synthesized from 4-anilinobenzenesulfonate; barium(2+). The derivatives were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated that several compounds exhibited promising antibacterial activity, particularly those with electron-withdrawing substituents .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 4e | 15 | Staphylococcus aureus |

| 4f | 20 | Escherichia coli |

| 4k | 10 | Bacillus subtilis |

Case Study 2: Detection of Explosives

The compound has been investigated for its application in detecting explosives. Its ability to react with nitro compounds allows for the development of sensitive detection methods useful in security and military applications. Research indicates that barium diphenylamine-4-sulfonate can enhance the sensitivity of detection techniques such as colorimetric assays .

Materials Science Applications

In materials science, barium diphenylamine-4-sulfonate is utilized in the production of thin films and coatings. Its properties as an organometallic compound make it suitable for applications in electronics and photonics, including LED manufacturing and semiconductor fabrication .

Mecanismo De Acción

The mechanism of action of benzenesulfonic acid, 4-(phenylamino)-, barium salt (2:1) primarily involves its role as a redox indicator. It forms colored complexes with metal ions, which can be used to visually indicate the endpoint of a titration. The molecular targets include metal ions such as iron, copper, and manganese, which interact with the sulfonic acid groups to form stable complexes .

Comparación Con Compuestos Similares

Similar Compounds

Diphenylamine-4-sulfonic acid sodium salt: Similar in structure but contains sodium instead of barium.

Diphenylamine-4-sulfonic acid: The parent compound without the barium salt.

Benzenesulfonic acid: Lacks the phenylamino group and barium salt.

Uniqueness

4-anilinobenzenesulfonate;barium(2+) is unique due to its specific combination of the sulfonic acid group and barium salt, which enhances its ability to form stable colored complexes with metal ions. This makes it particularly useful as a redox indicator in various analytical applications .

Propiedades

Número CAS |

6211-24-1 |

|---|---|

Fórmula molecular |

C12H11BaNO3S |

Peso molecular |

386.61 g/mol |

Nombre IUPAC |

4-anilinobenzenesulfonate;barium(2+) |

InChI |

InChI=1S/C12H11NO3S.Ba/c14-17(15,16)12-8-6-11(7-9-12)13-10-4-2-1-3-5-10;/h1-9,13H,(H,14,15,16); |

Clave InChI |

CTWPNQULKVDWQS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)S(=O)(=O)[O-].C1=CC=C(C=C1)NC2=CC=C(C=C2)S(=O)(=O)[O-].[Ba+2] |

SMILES canónico |

C1=CC=C(C=C1)NC2=CC=C(C=C2)S(=O)(=O)O.[Ba] |

Key on ui other cas no. |

6211-24-1 |

Pictogramas |

Irritant |

Sinónimos |

Diphenylamine-4-sulfonic acid barium salt |

Origen del producto |

United States |

Q1: How does the solubility of Barium diphenylamine-4-sulfonate (BDPA) change in Acetonitrile-Water mixtures?

A: Research suggests that the solubility of BDPA is influenced by the composition of Acetonitrile-Water (AN-H2O) mixtures. As the proportion of acetonitrile increases in the mixture, the solubility of BDPA decreases. [] This observation implies that BDPA is more soluble in water than in acetonitrile.

Q2: What happens to the electrostriction volume of BDPA in different Acetonitrile-Water mixtures?

A: Studies show that BDPA exhibits negative electrostriction volumes in AN-H2O mixtures. [] Interestingly, the magnitude of these negative values increases with a higher percentage of acetonitrile in the mixture. This observation indicates a greater compression of the solvent molecules around the BDPA ions in solvent systems with higher acetonitrile content.

Q3: What is a known application of Barium diphenylamine-4-sulfonate?

A: Barium diphenylamine-4-sulfonate is utilized as a metal antioxidant in lubricating oil compositions for fluid dynamic bearings. [] This application leverages the antioxidant properties of BDPA to enhance the stability and performance of the lubricating oil, particularly in demanding applications like hard disk drives.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.